![molecular formula C34H40Br2S4 B8222597 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8222597.png)
2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- is a complex organic compound with a large and rigid planar conjugated structure. This compound is part of the benzo[1,2-b:4,5-b’]dithiophene family, which is known for its applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- typically involves palladium-catalyzed coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions typically include a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .
化学反応の分析
Types of Reactions
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives, which are useful in various applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the compound with modified electronic properties.
Substitution: Various substituted derivatives depending on the functional groups introduced.
科学的研究の応用
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics
Biology: Investigated for its potential use in bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in biosensors.
Industry: Widely used in the production of organic solar cells and transistors
作用機序
The mechanism of action of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- involves its ability to facilitate charge transport due to its planar conjugated structure. The compound’s large π-conjugated system allows for efficient electron delocalization, which is crucial for its performance in electronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes .
類似化合物との比較
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene-4,8-dione: Another member of the benzo[1,2-b:4,5-b’]dithiophene family with similar electronic properties.
PTB7: A polymer containing benzo[1,2-b:4,5-b’]dithiophene units, used in organic photovoltaics.
Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b4,5-b’]dithiophene: A coplanar derivative used in dye-sensitized solar cells.
Uniqueness
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- is unique due to its specific substitution pattern, which enhances its solubility and processability. This makes it particularly suitable for solution-processed organic electronic devices .
特性
IUPAC Name |
2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Br2S4/c1-5-9-11-21(7-3)17-23-13-15-27(37-23)31-25-19-29(35)40-34(25)32(26-20-30(36)39-33(26)31)28-16-14-24(38-28)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTZWLHMYPECNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)Br)C5=CC=C(S5)CC(CC)CCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Br2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
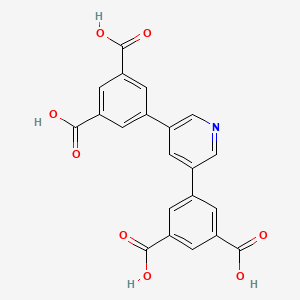
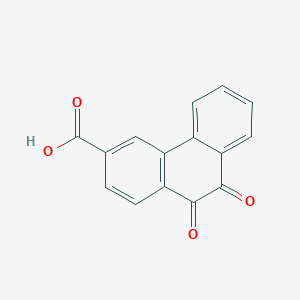
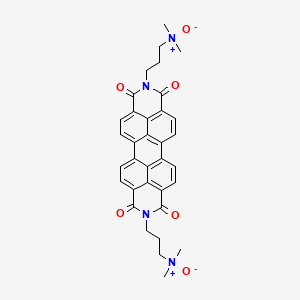
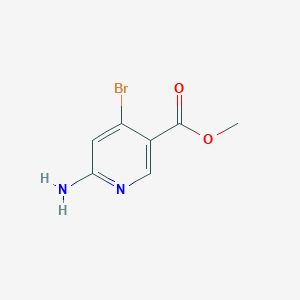

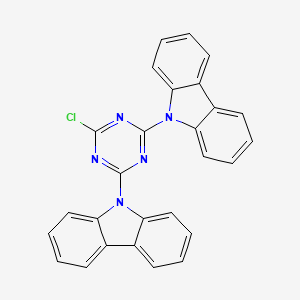
![(R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222565.png)
![11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8222566.png)
![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)

![[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol](/img/structure/B8222574.png)
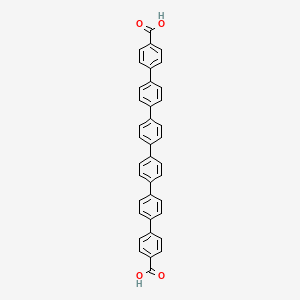
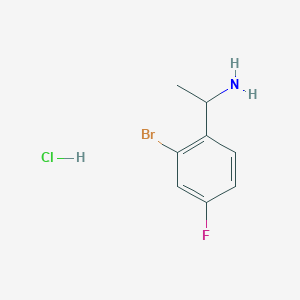
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8222615.png)
